molecular formula C14H21NO2 B2759474 Tert-butyl 3-(benzylamino)propanoate CAS No. 102124-10-7

Tert-butyl 3-(benzylamino)propanoate

Cat. No.: B2759474
CAS No.: 102124-10-7
M. Wt: 235.327
InChI Key: GUQYIGJNMMWKCS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzylamino)propanoate (CAS: Not explicitly provided; structurally related to compounds in , and 7) is a β-amino acid derivative featuring a tert-butyl ester group and a benzyl-substituted amine. It is synthesized via the reaction of benzylamine with tert-butyl acrylate under optimized conditions, followed by coupling with 3-maleimidopropionic acid and deprotection using trifluoroacetic acid (TFA). This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of peptidomimetic dendrimers for biomedical applications, such as enhancing pancreatic β-cell function. Its tert-butyl ester group enhances stability during synthesis, while the benzylamino moiety contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

tert-butyl 3-(benzylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-10-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQYIGJNMMWKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzylamino)propanoate can be achieved through the aza-Michael addition of benzylamine to tert-butyl acrylate. This reaction is typically carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. The reaction mixture is heated to around 130°C for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(benzylamino)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzylamino derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(benzylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The tert-butyl ester (target compound) offers superior steric protection compared to the methyl ester in 3c , reducing unintended hydrolysis during synthetic steps.

Amino Substituent Variations

Compound Name Amino Substituent Molecular Formula Key Properties/Applications Reference
This compound Benzyl C₁₄H₂₁NO₂ Balances hydrophobicity and reactivity
Tert-butyl 3-(cyclohexylamino)propanoate Cyclohexyl C₁₃H₂₅NO₂ Increased lipophilicity; CAS: 66937-56-2
Tert-butyl 3-(phenethylamino)propanoate (3) Phenethyl C₁₅H₂₃NO₂ Extended aromaticity; altered binding kinetics
Tert-butyl 3-(benzyl(methyl)amino)propanoate Benzyl + Methyl C₁₅H₂₃NO₂ Reduced amine basicity; CAS: 634916-43-1

Key Findings :

  • Cyclohexylamino analogs (e.g., CAS 66937-56-2) exhibit higher lipophilicity, making them suitable for membrane-penetrating drug candidates.

Functionalized Derivatives

Compound Name Functional Group Molecular Formula Key Properties/Applications Reference
Tert-butyl 3-(benzylamino)-3-(cuban-1-yl)propanoate (8) Cubane moiety C₁₇H₂₃NO₂ Enhanced rigidity; unique electronic effects
Tert-butyl (R)-3-amino-3-(3-fluorophenyl)propanoate (5) Fluorophenyl C₁₃H₁₆FNO₂ Fluorine-induced polarity; synthetic challenges in debenzylation

Key Findings :

  • Fluorophenyl derivatives (compound 5 ) face debenzylation challenges under standard Pd(OH)₂/C-H₂ conditions, necessitating optimized systems like Pd/C-HCOOH-CH₃OH for high-purity yields.

Biological Activity

Tert-butyl 3-(benzylamino)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, applications in research, and potential therapeutic properties.

Chemical Structure and Properties

This compound is an ester derived from tert-butyl and benzylamine. Its molecular formula is C15_{15}H21_{21}N1_{1}O2_{2}, with a molecular weight of approximately 247.34 g/mol. The structure features a tert-butyl group, which enhances lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound can act as an enzyme inhibitor or modulator, influencing metabolic pathways and signal transduction processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to reduced disease progression in various conditions.
  • Receptor Modulation : It interacts with receptors, modulating their activity and affecting cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound demonstrates efficacy against various bacterial strains, including resistant strains. It has also shown antiviral properties against viruses such as HIV and influenza.
  • Anticancer Properties : Studies have suggested that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of bacterial pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.
  • Cancer Cell Inhibition : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in the proliferation of human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy .

Research Applications

This compound serves as a valuable tool in various research domains:

  • Drug Development : Its unique structural features make it an attractive candidate for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Studies : The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding dynamics.

Comparative Biological Activity Table

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AntiviralActive against HIV and influenza
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 3-(benzylamino)propanoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step process, including amine protection, nucleophilic substitution, and esterification. For example, benzylamine can be reacted with tert-butyl acrylate under basic conditions (e.g., NaH in THF) to form the benzylamino-propanoate backbone . Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound?

  • Methodological Answer : Solvent polarity and temperature are critical. Polar aprotic solvents like THF or dichloromethane enhance nucleophilic substitution efficiency, while temperatures between 0–25°C minimize side reactions (e.g., ester hydrolysis). For instance, NaH-mediated reactions in THF at 0°C yield >70% product, whereas room-temperature reactions risk over-alkylation . Kinetic studies using gas chromatography (GC) or HPLC can quantify byproducts and optimize conditions .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity checks (>95% purity). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. NMR integration ratios (e.g., tert-butyl protons at δ 1.4 ppm vs. benzyl protons at δ 7.3 ppm) verify stoichiometric consistency .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR signals (e.g., splitting patterns or unexpected coupling constants) may arise from rotameric equilibria or diastereomeric impurities. Variable-temperature NMR (VT-NMR) experiments (e.g., −40°C to 60°C) can freeze rotational conformers, clarifying splitting patterns. Chiral HPLC or derivatization with Mosher’s acid may resolve enantiomeric impurities .

Q. What strategies optimize the stability of this compound under long-term storage?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. Lyophilization or storage in amber vials under inert gas (N₂/Ar) at −20°C minimizes hydrolysis and oxidation. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated decomposition .

Q. How do electronic effects of substituents on the benzyl group influence reactivity in downstream modifications?

  • Methodological Answer : Electron-withdrawing groups (e.g., −NO₂, −CF₃) on the benzyl ring reduce nucleophilicity of the amino group, requiring harsher conditions for deprotection (e.g., TFA/DCM instead of HCl/dioxane). Hammett plots (σ values) correlate substituent effects with reaction rates in coupling reactions, validated via kinetic studies using UV-Vis spectroscopy .

Q. What mechanistic insights explain side reactions during tert-butyl ester deprotection?

  • Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) can lead to β-elimination or retro-Michael reactions if steric hindrance is present. Computational studies (DFT calculations) model transition states to predict side products. Quenching with cold NaHCO₃ and rapid extraction into ethyl acetate minimizes acid-mediated degradation .

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